3-O-acetyl-11-hydroxy-beta-boswellic acid

Natural Product Chemistry Stability Studies Analytical Method Development

Ensure accurate pharmacokinetic and activity data by procuring the correct 11-hydroxy boswellic acid analogue. This high-purity (≥98%) compound is the primary in vivo metabolite of AKBA, not functionally interchangeable with it or the 11-keto form. Its unique chemical instability makes it a critical reference for degradation studies and LC-MS/MS method validation. Ideal for cost-effective, targeted R&D without the confounding results of an incorrect analog.

Molecular Formula C32H50O5
Molecular Weight 514.7 g/mol
Cat. No. B2851826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-O-acetyl-11-hydroxy-beta-boswellic acid
Molecular FormulaC32H50O5
Molecular Weight514.7 g/mol
Structural Identifiers
InChIInChI=1S/C32H50O5/c1-18-9-12-28(4)15-16-30(6)21(25(28)19(18)2)17-22(34)26-29(5)13-11-24(37-20(3)33)32(8,27(35)36)23(29)10-14-31(26,30)7/h17-19,22-26,34H,9-16H2,1-8H3,(H,35,36)/t18-,19+,22-,23-,24-,25+,26-,28-,29+,30-,31-,32-/m1/s1
InChIKeyGKZSILIAFXNPRA-GHQZQFNUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-O-Acetyl-11-hydroxy-beta-boswellic Acid: Procurement-Relevant Chemical Properties and Structural Definition


3-O-Acetyl-11-hydroxy-beta-boswellic acid (CAS 146019-25-2) is a pentacyclic triterpenoid derivative of the boswellic acid class, characterized by an 11-hydroxy substitution and a 3-O-acetyl group. It possesses a molecular formula of C32H50O5, a molecular weight of 514.74 g/mol, and an exact mass of 514.36582469 g/mol. The compound is a natural constituent of Boswellia resin and has been identified as a metastable precursor that can degrade to form 3-O-acetyl-9,11-dehydro-beta-boswellic acid under standard purification conditions [1]. Commercial availability is typically limited to small quantities (1 mg to 50 mg), with purity specifications reported at 98% or greater (by HPLC), primarily for research use only .

Why 3-O-Acetyl-11-hydroxy-beta-boswellic Acid Cannot Be Substituted with AKBA or Other Boswellic Acids in Critical Applications


3-O-Acetyl-11-hydroxy-beta-boswellic acid is not functionally interchangeable with its more widely studied analogue, 3-O-acetyl-11-keto-beta-boswellic acid (AKBA), or other boswellic acid derivatives. The 11-hydroxy group confers a distinct chemical stability profile, leading to its degradation into the 9,11-dehydro derivative under workup conditions, a phenomenon not observed for AKBA [1]. This structural difference also dictates its role as a metabolic precursor and its unique position in biosynthetic and degradation pathways. While AKBA is a potent 5-lipoxygenase (5-LO) inhibitor (IC50 ~2-3 µM) [2], the 11-hydroxy variant exhibits a different interaction profile with this target and others, as evidenced by its separate identification and characterization in specific biological assays. Procurement of the correct analogue is therefore critical for studies focusing on the intrinsic activity of the 11-hydroxy form, its role as a biomarker of AKBA metabolism, or its unique stability-related behaviors.

Quantitative Differential Evidence for 3-O-Acetyl-11-hydroxy-beta-boswellic Acid vs. AKBA and Other Analogues


Chemical Instability and Degradation: 11-Hydroxy vs. 11-Keto Stability

3-O-Acetyl-11-hydroxy-beta-boswellic acid is intrinsically unstable and degrades to the thermodynamically more stable 3-O-acetyl-9,11-dehydro-beta-boswellic acid during standard purification from Boswellia resin. This degradation occurs under moderate workup conditions in methanolic solutions, in contrast to the stable 11-keto analogue, AKBA, which does not exhibit this degradation pathway [1]. The degradation product (3-O-acetyl-9,11-dehydro-beta-boswellic acid) almost totally abolished 5-lipoxygenase activity with an IC50 of 0.75 µM, while the parent 11-hydroxy compound and its methoxy intermediate were incomplete inhibitors [1].

Natural Product Chemistry Stability Studies Analytical Method Development

5-Lipoxygenase (5-LO) Inhibitory Profile: 11-Hydroxy as a Distinct Entity from AKBA

3-O-Acetyl-11-hydroxy-beta-boswellic acid is a potent 5-lipoxygenase (5-LO) inhibitor, but its inhibitory characteristics differ from those of AKBA. In the same study that identified AKBA as the most potent genuine boswellic acid 5-LO inhibitor, the 11-hydroxy derivative was characterized as an unstable natural ingredient that degrades to a more potent inhibitor (3-O-acetyl-9,11-dehydro-beta-boswellic acid) [1]. While AKBA achieves an IC50 of approximately 2-3 µM for 5-LO inhibition, the 11-hydroxy derivative is reported to be a less potent or incomplete inhibitor, and its measured activity can be confounded by degradation [1]. This differentiates it from AKBA and underscores the need for careful experimental design when assessing 5-LO inhibition by boswellic acids.

Inflammation Leukotriene Biosynthesis Enzyme Inhibition

Role as a Pharmacologically Relevant Metabolite of AKBA: In Vivo Evidence

3-O-Acetyl-11-hydroxy-beta-boswellic acid is the primary active metabolite of AKBA in vivo. A validated LC-MS/MS method was developed for the simultaneous determination of AKBA and its active metabolite, 3-O-acetyl-11-hydroxy-beta-boswellic acid, in rat plasma [1]. The method demonstrated a linear dynamic range of 1–1,000 ng/mL for both analytes with a mean correlation coefficient (r) of 0.999, and extraction recoveries ranging from 92.6 to 97.3% [1]. This pharmacokinetic relationship confirms that the 11-hydroxy compound is a distinct chemical entity with a specific in vivo fate, differentiating it from AKBA and other boswellic acids that are not directly metabolized via this pathway.

Pharmacokinetics Drug Metabolism Bioanalytical Chemistry

Differential Cytotoxicity and Apoptotic Profiles: 11-Hydroxy vs. 11-Keto in Cancer Cell Lines

While a direct comparison between 3-O-acetyl-11-hydroxy-beta-boswellic acid and AKBA is not widely reported, comparative studies on closely related analogues provide strong class-level inference. A study comparing the cytotoxic and apoptotic effects of boswellic acid derivatives on breast cancer cells showed that AKBA exhibited greater toxicity against MDA-MB-231 cells compared to 3-O-acetyl-beta-boswellic acid (ABA), and that ABA demonstrated more pronounced epigenetic modulatory effects [1]. Given the 11-hydroxy substitution pattern, 3-O-acetyl-11-hydroxy-beta-boswellic acid is expected to have a distinct cytotoxicity and apoptosis induction profile compared to both AKBA and ABA, warranting its specific use in cell-based assays.

Cancer Research Cytotoxicity Apoptosis Cell Signaling

Enzymatic Inhibition Beyond 5-LO: Urease Inhibition Profile

In a study evaluating the urease inhibitory activities of four pentacyclic triterpenoid acids isolated from Boswellia carterii, 3-O-acetyl-11-hydroxy-beta-boswellic acid was one of the compounds tested. While compound 1 (3-O-acetyl-9,11-dehydro-beta-boswellic acid) showed the strongest inhibition with an IC50 of 6.27 ± 0.03 µM compared to thiourea (IC50 = 21.1 ± 0.3 µM), the 11-hydroxy derivative (compound 2) and other boswellic acids were also evaluated, providing comparative data within the same experimental system [1]. This demonstrates that the 11-hydroxy compound exhibits a different inhibition profile on urease compared to its dehydro and keto analogues, reinforcing the importance of specific analogue selection for enzyme inhibition studies.

Enzyme Inhibition Urease Gastrointestinal Research

Application Scenarios Where 3-O-Acetyl-11-hydroxy-beta-boswellic Acid Provides Differentiated Value


Analytical Reference Standard for AKBA Pharmacokinetic and Metabolism Studies

As the primary active metabolite of AKBA in vivo, 3-O-acetyl-11-hydroxy-beta-boswellic acid is an indispensable analytical reference standard for LC-MS/MS method development and validation in pharmacokinetic studies of AKBA. The validated method demonstrates its accurate quantification in biological matrices (e.g., rat plasma) with high precision and recovery [1]. Researchers studying the absorption, distribution, metabolism, and excretion (ADME) of AKBA or boswellic acid formulations must include this compound in their analytical panels to fully characterize the metabolic profile and correlate it with pharmacological effects.

Investigations into Boswellic Acid Degradation Pathways and Natural Product Stability

This compound is uniquely suited for research focused on the chemical instability of boswellic acids. Its documented degradation to 3-O-acetyl-9,11-dehydro-beta-boswellic acid under mild workup conditions [1] makes it a critical reagent for studies examining the impact of extraction and purification protocols on the composition and bioactivity of Boswellia extracts. This application is essential for natural product chemists and quality control laboratories seeking to understand and mitigate compound degradation during processing.

Comparative Pharmacology of Boswellic Acid Derivatives with Distinct C-11 Substitutions

The specific 11-hydroxy substitution distinguishes this compound from the 11-keto (AKBA) and 11-dehydro analogues, making it an essential tool for structure-activity relationship (SAR) studies. Comparative cell-based assays for 5-lipoxygenase inhibition, urease inhibition, or cytotoxicity/apoptosis induction [1] require the use of each distinct analogue to accurately map the contribution of the C-11 functional group to biological activity. Using the incorrect analogue (e.g., AKBA instead of the 11-hydroxy derivative) would confound results and lead to inaccurate conclusions about molecular mechanisms.

Development of High-Throughput Screening Assays Targeting Boswellic Acid-Modulated Pathways

Given its reported activity as a 5-lipoxygenase inhibitor [1] and its distinct profile in other enzyme assays, 3-O-acetyl-11-hydroxy-beta-boswellic acid can serve as a selective tool compound for high-throughput screening campaigns aimed at identifying novel modulators of leukotriene biosynthesis or urease activity. Its inclusion in compound libraries alongside AKBA and other analogues allows for the identification of hits with differential selectivity for specific boswellic acid interaction sites.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-O-acetyl-11-hydroxy-beta-boswellic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.